molecular formula C5H4Cl2N2 B016260 4-Amino-2,6-dichloropyridine CAS No. 2587-02-2

4-Amino-2,6-dichloropyridine

Cat. No. B016260
CAS RN: 2587-02-2
M. Wt: 163 g/mol
InChI Key: WAEZOSSWRXDWAX-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

To a solution of 1.84 g (44.0 mmol) sodium in 40 mL MeOH was added 6.72 g (40.0 mmol) 2,6-dichloro-pyridin-4-ylamine. The reaction mixture was stirred at 150° C. for 30 min under microwave irradiation. The solvent was evaporated and ice water was added. The precipitate was filtered off, washed with water and dried.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[C:5](Cl)[N:4]=1.[CH3:11][OH:12]>>[Cl:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[C:5]([O:12][CH3:11])[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
[Na]
Name
Quantity
6.72 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)N)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 150° C. for 30 min under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ice water was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC(=CC(=C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.